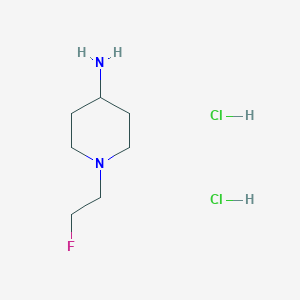

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-fluoroethyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15FN2.2ClH/c8-3-6-10-4-1-7(9)2-5-10;;/h7H,1-6,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMNVGUXLUTBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCF.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201694-15-6 | |

| Record name | 1-(2-fluoroethyl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride (CAS Number: 1201694-15-6), a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluoroethyl group onto the piperidine scaffold offers a valuable tool for modulating physicochemical and pharmacological properties. This document details its chemical identity, proposes a robust synthetic pathway based on established chemical principles, outlines methods for its characterization, and explores its potential applications, particularly as a building block for novel therapeutics and imaging agents. This guide is intended to serve as a foundational resource for researchers aiming to leverage this compound in their scientific endeavors.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide array of biological targets. The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity by participating in favorable intermolecular interactions.[2]

The subject of this guide, this compound, combines these two valuable motifs. The 4-amino group provides a key reactive handle for further chemical elaboration, while the N-(2-fluoroethyl) substituent is of particular interest. This moiety can significantly alter the parent molecule's lipophilicity and basicity, and critically, it serves as a synthon for the introduction of the positron-emitting isotope, Fluorine-18 (¹⁸F). This makes such compounds highly valuable precursors for the development of Positron Emission Tomography (PET) imaging agents, which are indispensable tools in both preclinical drug development and clinical diagnostics.[3][4]

This guide will provide a detailed examination of this compound, from its fundamental properties to its potential in advanced research applications.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting.

Chemical Structure and Identification

The structure of 1-(2-Fluoroethyl)piperidin-4-amine is characterized by a central piperidine ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with an amine group. The dihydrochloride salt form indicates that both the piperidine nitrogen and the 4-amino group are protonated.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 1201694-15-6 | [5] |

| Molecular Formula | C₇H₁₇Cl₂FN₂ | [5] |

| Molecular Weight | 219.13 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |

| Monoisotopic Mass | 146.12193 Da (free base) | [7] |

| Predicted XlogP | 0.2 (free base) | [7] |

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from commercially available N-Boc-4-piperidone. This strategy offers the advantage of using a protecting group (Boc) to ensure selective alkylation at the primary amine before functionalizing the piperidine nitrogen.

Sources

- 1. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum [chemicalbook.com]

- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1201694-15-6 [amp.chemicalbook.com]

- 6. Piperidine-4-amine derivative | Sigma-Aldrich [sigmaaldrich.com]

- 7. PubChemLite - this compound (C7H15FN2) [pubchemlite.lcsb.uni.lu]

- 8. 1-(2-Fluoroethyl)piperidin-4-amine | CymitQuimica [cymitquimica.com]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Promising Ligand for Sigma-1 Receptor Targeting

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a synthetic piperidine derivative that has garnered interest within the scientific community, particularly in the fields of neuropharmacology and oncology. Its structural similarity to known sigma-1 (σ1) receptor ligands suggests its potential as a valuable research tool and a building block for the development of novel therapeutic agents. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, and it is implicated in a variety of cellular functions and pathological processes, including neurodegenerative diseases, psychiatric disorders, and cancer.[1] This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound, its synthesis, and its potential applications in scientific research.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H17Cl2FN2 | [2] |

| Molecular Weight | 219.13 g/mol | [2] |

| CAS Number | 1201694-15-6 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95.0% (by ¹H NMR) | [2] |

| Storage | Store at room temperature | [2] |

Synthesis and Characterization

Proposed Synthetic Pathway

The following diagram illustrates a potential synthetic route for 1-(2-Fluoroethyl)piperidin-4-amine, which can then be converted to its dihydrochloride salt.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

Step 1: N-Alkylation of tert-butyl piperidin-4-ylcarbamate

-

To a solution of tert-butyl piperidin-4-ylcarbamate (1 equivalent) in acetonitrile, add potassium carbonate (2-3 equivalents) and 2-bromoethanol (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude tert-butyl (1-(2-hydroxyethyl)piperidin-4-yl)carbamate, which can be purified by column chromatography on silica gel.

Step 2: Fluorination

-

Dissolve the product from Step 1 in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C and add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or (bis(2-methoxyethyl)amino)sulfur trifluoride (Deoxofluor) (1.1-1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate.

Step 3: Deprotection and Salt Formation

-

Dissolve the fluorinated intermediate in dichloromethane or a suitable solvent.

-

Add an excess of a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid (TFA), and stir at room temperature for 1-3 hours.

-

Monitor the removal of the Boc protecting group by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

To obtain the dihydrochloride salt, dissolve the resulting free amine in a suitable solvent like diethyl ether or isopropanol and bubble hydrogen chloride gas through the solution, or add a solution of HCl in the same solvent, until precipitation is complete.

-

Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A Certificate of Analysis for a commercially available sample confirms that the ¹H NMR spectrum is consistent with the structure.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[3] The introduction of a fluoroethyl group can modulate the physicochemical properties of the molecule, such as basicity and lipophilicity, which can in turn influence its pharmacokinetic and pharmacodynamic profile.

Sigma-1 Receptor Ligand

The primary interest in this compound stems from its potential as a ligand for the σ1 receptor. Structurally similar compounds, particularly their ¹⁸F-radiolabeled analogs, have been developed and evaluated as positron emission tomography (PET) imaging agents for the σ1 receptor.[1][4] These receptors are overexpressed in various cancer cell lines and are implicated in the pathophysiology of several central nervous system (CNS) disorders.[1]

The workflow for evaluating a novel ligand for PET imaging is depicted below:

Sources

- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | 1201694-15-6 [amp.chemicalbook.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine | C13H19FN2 | CID 61019988 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a common motif in many biologically active compounds, and the introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound, intended for researchers and professionals in the field of organic synthesis and drug discovery.

The molecular formula for the free base is C7H15FN2, and for the dihydrochloride salt, it is C7H17Cl2FN2[1][2]. The synthesis of such piperidine derivatives often involves a multi-step process, typically starting from a commercially available, suitably protected piperidine precursor. The subsequent characterization is crucial to confirm the identity, purity, and structure of the final compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a three-step process starting from commercially available 4-amino-1-Boc-piperidine. This strategy involves:

-

N-Alkylation: Introduction of the 2-fluoroethyl group at the piperidine nitrogen.

-

Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the 4-amino position.

-

Salt Formation: Conversion of the resulting free base to the more stable dihydrochloride salt.

The rationale for this pathway lies in the use of the Boc protecting group, which is a cornerstone of modern organic synthesis for amines. It allows for selective functionalization of the piperidine nitrogen without interference from the 4-amino group[3].

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate

This initial step involves the N-alkylation of the Boc-protected 4-aminopiperidine. The use of a mild base like potassium carbonate and a polar aprotic solvent such as acetonitrile is standard for such nucleophilic substitution reactions.

Protocol:

-

To a solution of 4-amino-1-Boc-piperidine (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).

-

Add 1-bromo-2-fluoroethane (1.2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate.

Step 2: Synthesis of 1-(2-Fluoroethyl)piperidin-4-amine

The Boc protecting group is acid-labile and can be readily removed under acidic conditions. A solution of hydrogen chloride in an organic solvent like dioxane is a common and effective reagent for this transformation.

Protocol:

-

Dissolve the purified tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate (1 equivalent) from the previous step in a minimal amount of anhydrous dioxane.

-

To this solution, add a solution of 4 M HCl in dioxane (4-5 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

-

Upon completion, the product will likely precipitate as the dihydrochloride salt. If not, the solvent can be removed under reduced pressure.

-

To obtain the free base for characterization or further use, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(2-fluoroethyl)piperidin-4-amine as a free base.

Step 3: Synthesis of this compound

For stability and ease of handling, the final compound is typically converted to its dihydrochloride salt.

Protocol:

-

Dissolve the 1-(2-fluoroethyl)piperidin-4-amine free base (1 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

-

Cool the solution in an ice bath and add a solution of 4 M HCl in dioxane (at least 2.2 equivalents) dropwise with stirring.

-

A precipitate of the dihydrochloride salt should form. Continue stirring in the cold for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethyl group, and the amine protons. The protons on the carbon bearing the fluorine will appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom. The protons on the carbon adjacent to the nitrogen of the ethyl group will also show coupling to the fluorine.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic number of carbon signals. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A proton-decoupled fluorine NMR spectrum will show a single signal, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. For the free base, the expected monoisotopic mass is approximately 146.12 g/mol [1]. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of the dihydrochloride salt is expected to show broad N-H stretching vibrations for the ammonium and amine hydrochloride groups in the region of 2500-3000 cm⁻¹. C-H and C-F stretching vibrations will also be present.

| Property | Value | Source |

| Molecular Formula | C7H17Cl2FN2 | [2] |

| Molecular Weight | 219.13 g/mol | [2] |

| Monoisotopic Mass (Free Base) | 146.12193 Da | [1] |

| CAS Number (Dihydrochloride) | Not explicitly found, related salts exist. | |

| CAS Number (Free Base) | 947263-70-9 | [4] |

Conclusion

This technical guide outlines a robust and logical synthetic strategy for the preparation of this compound, a valuable building block for the development of novel chemical entities. The proposed multi-step synthesis, starting from a readily available protected piperidine, employs standard and reliable organic reactions. The detailed characterization protocol ensures the unambiguous confirmation of the final product's structure and purity. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex amine derivatives for various applications, particularly in the field of medicinal chemistry.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H15FN2). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H15FN2) [pubchemlite.lcsb.uni.lu]

- 2. CAS 2306249-98-7 | (3S)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride - Synblock [synblock.com]

- 3. Tert-butyl methyl(piperidin-4-yl)carbamate|108612-54-0 [benchchem.com]

- 4. 1-(2-Fluoroethyl)piperidin-4-amine | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a molecule from discovery to a viable therapeutic, its physicochemical properties dictate the path. Among these, aqueous solubility is a paramount gatekeeper of success. For a compound like 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride, a small molecule featuring two basic nitrogen centers, understanding its solubility is not merely an academic exercise; it is fundamental to designing effective delivery systems, ensuring bioavailability, and establishing robust analytical methods.

This guide provides a comprehensive technical overview of the solubility profile of this compound. We will dissect the theoretical underpinnings of its solubility, present standardized methodologies for its empirical determination, and discuss the profound implications of these findings for researchers in drug development. The structure of this molecule—a substituted piperidine—is common in medicinal chemistry, making the principles discussed here broadly applicable. The dihydrochloride salt form itself is a strategic choice to enhance aqueous solubility, a concept we will explore in detail.[1][2]

Physicochemical Landscape of a Dibasic Amine

1-(2-Fluoroethyl)piperidin-4-amine is characterized by two ionizable centers: the tertiary amine within the piperidine ring and the primary exocyclic amine at the 4-position. The presence of these basic groups means that the molecule's overall charge, and consequently its solubility, is highly dependent on the pH of its environment.[3][4]

-

pKa and Ionization: The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH).[5] For piperidine itself, the pKaH is approximately 11.12.[6] The primary amine will have a pKaH in a similar range, likely around 10-11. The electron-withdrawing effect of the 2-fluoroethyl group on the piperidine nitrogen is expected to slightly reduce its basicity (lower its pKaH) compared to an unsubstituted piperidine.[7] At physiological pH (~7.4), both nitrogen atoms will be predominantly protonated, carrying a positive charge. The dihydrochloride salt form ensures that the compound exists in this highly ionized, and therefore more water-soluble, state from the outset.[1][2]

-

Impact of Fluorination: The introduction of fluorine is a common strategy in medicinal chemistry. While it can modulate metabolic stability and binding affinity, it also influences physicochemical properties. The inductive effect of the fluorine atom reduces the basicity of the piperidine nitrogen.[7] This modulation of pKa can subtly alter the pH-solubility profile.

pH-Dependent Solubility: The Henderson-Hasselbalch Relationship

For an ionizable compound, the relationship between pH, pKa, and solubility is described by the Henderson-Hasselbalch equation.[3][8] The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized forms. For a dibasic compound like 1-(2-Fluoroethyl)piperidin-4-amine, the solubility is lowest at high pH where the neutral species dominates and increases dramatically as the pH is lowered and the molecule becomes protonated.

The solubility-pH profile will exhibit two inflection points corresponding to the two pKa values. At pH values well below both pKa's, the molecule exists as the dication, which is expected to have the highest aqueous solubility.

Caption: pH effect on ionization and solubility of a dibasic amine.

Thermodynamic vs. Kinetic Solubility: Choosing the Right Assay

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material.[9] This is the "gold standard" measurement, typically determined using the Shake-Flask Method, and is vital for late-stage development and formulation.[10][11]

-

Kinetic Solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a DMSO stock solution to an aqueous buffer.[12] This high-throughput method is valuable for early discovery screening but can overestimate the true solubility.[13]

For the in-depth characterization of a lead candidate like this compound, determining the thermodynamic solubility is essential.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The shake-flask method is the most reliable for determining thermodynamic solubility.[13] The causality behind this choice is its foundation in fundamental thermodynamics; it allows the system to reach its lowest energy state, providing a true measure of the compound's solubility at a given temperature and pH.

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Borate buffer, pH 9.0

-

Calibrated pH meter

-

Orbital shaker with temperature control (set to 25°C)

-

Centrifuge

-

HPLC-UV system with a suitable column (e.g., C18)

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters (low-binding)

Methodology:

-

Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The key is to ensure enough solid remains undissolved at equilibrium to confirm saturation.[13]

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). The system must be shaken for a sufficient time to reach equilibrium. A typical duration is 24-48 hours.[10][12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand briefly for the solid to settle. To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution using a low-binding syringe filter. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

pH Measurement: The pH of the final saturated solution must be measured, as it can differ from the starting buffer pH, especially for unbuffered solutions or at high compound concentrations.[14]

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the saturated supernatant with the mobile phase and analyze its concentration using a validated HPLC-UV method.

-

Calculation: Use the standard curve to determine the concentration of the compound in the diluted sample and back-calculate to find the solubility in the original supernatant (e.g., in mg/mL or µM).

Caption: The thermodynamic shake-flask solubility workflow.

Expected Solubility Profile & Data Summary

While specific experimental data for this exact molecule is not publicly available, we can predict its behavior based on its structure as a small, dibasic amine dihydrochloride salt.

-

Aqueous Media: High solubility is expected in acidic to neutral aqueous buffers (e.g., pH 3.0 and pH 7.4) due to the fully or partially protonated state of the molecule. The solubility will likely decrease as the pH becomes more basic (e.g., pH 9.0) and the proportion of the less soluble neutral free base increases.

-

Organic Solvents: As a salt, it is expected to have low solubility in non-polar organic solvents like hexane or diethyl ether.[15] It may show some solubility in polar protic solvents like methanol or ethanol, where the solvent can solvate the ions. Small aliphatic amines can be soluble in many solvents, but the salt form dramatically alters this profile.[16]

| Solvent/Medium | Predicted Solubility | Rationale |

| Aqueous Buffer pH 3.0 | High (> 10 mg/mL) | Exists predominantly as the highly soluble dicationic species. |

| Aqueous Buffer pH 7.4 | High (> 10 mg/mL) | Exists as a mixture of dicationic and monocationic species, both soluble. |

| Aqueous Buffer pH 9.0 | Moderate to High | A significant portion of the monocationic species is still present. |

| Methanol | Moderate | Polar protic solvent can solvate the salt. |

| Acetonitrile | Low to Moderate | Polar aprotic solvent, less effective at solvating ions. |

| Hexane | Very Low (< 0.1 mg/mL) | Non-polar solvent cannot effectively solvate the charged salt. |

Conclusion: Implications for Drug Development

The solubility profile of this compound indicates it is a highly water-soluble compound, particularly under acidic and physiological pH conditions. This is a favorable characteristic for oral and parenteral formulation development.[17] The high solubility minimizes the risk of dissolution-limited absorption. However, researchers must remain aware of the pH-dependent nature of this solubility. Any significant increase in local pH could potentially lead to the precipitation of the less soluble free base. This technical guide provides the foundational knowledge and experimental framework necessary for the robust characterization of this and similar ionizable drug candidates, ensuring that development decisions are based on sound scientific data.

References

-

Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Takács-Novák, K. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. [Link]

-

Alsenz, J., & Kansy, M. (2007). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Molecular Pharmaceutics, 4(4), 563-577. [Link]

-

University of Babylon. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. [Link]

-

Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 26-31. [Link]

-

Augustijns, P., & Brewster, M. E. (Eds.). (2007). Ionic Equilibria and the pH Dependence of Solubility. In Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. Springer. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility. Retrieved from PCBIS. [Link]

-

Tsume, Y., Amidon, G. L., & Takeuchi, S. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3566-3578. [Link]

-

Myz, S. A., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 27(45), 11681-11688. [Link]

-

Parshad, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy, 42(11), 1877-1884. [Link]

-

Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from Master Organic Chemistry. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

Cambridge MedChem Consulting. (2023). Tuning basicity. Retrieved from Cambridge MedChem Consulting. [Link]

-

PubChem. (n.d.). 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Retrieved from PubChem. [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from Sciencemadness.org. [Link]

-

ResearchGate. (2019). How come the hydrochloride salt dissolves in hexane? Retrieved from ResearchGate. [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from University of Regina. [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid? Retrieved from Quora. [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from Wikipedia. [Link]

-

PubChem. (n.d.). N-[1-(2-fluorophenyl)ethyl]piperidin-4-amine. Retrieved from PubChem. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

- 1. quora.com [quora.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. enamine.net [enamine.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Amine - Wikipedia [en.wikipedia.org]

- 17. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Technical Guide

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough structural elucidation and confirmation of its identity are paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just predicted data but also the underlying scientific principles and methodologies for its acquisition and interpretation. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust understanding of the molecule's spectroscopic signature.

Molecular Structure and Key Features

This compound possesses several key structural features that will dictate its spectroscopic properties:

-

Piperidine Ring: A six-membered saturated heterocycle. The chair conformation and the chemical environment of the axial and equatorial protons and carbons are critical for NMR analysis.

-

N-(2-Fluoroethyl) Group: This substituent on the piperidine nitrogen introduces a C-F bond, which has a characteristic signature in both NMR and IR spectroscopy.

-

4-Amino Group: The primary amine at the C4 position of the piperidine ring.

-

Dihydrochloride Salt: Both the piperidine nitrogen and the primary amino group are expected to be protonated, forming a dihydrochloride salt. This has a significant impact on the spectroscopic data, particularly in IR and NMR.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

A. Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the dihydrochloride nature, exchangeable protons on the nitrogens might be observable, depending on the solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Rationale |

| Piperidine H2, H6 (axial & equatorial) | 3.0 - 3.8 | Multiplet | Protons alpha to the protonated piperidine nitrogen are deshielded. | |

| Piperidine H3, H5 (axial & equatorial) | 1.8 - 2.5 | Multiplet | Methylene protons on the piperidine ring. | |

| Piperidine H4 | 3.0 - 3.5 | Multiplet | Methine proton adjacent to the ammonium group, deshielded. | |

| N-CH₂-CH₂-F | 3.5 - 4.0 | Triplet of triplets | J(H,H) ≈ 5-7, J(H,F) ≈ 25-30 | Methylene group attached to the piperidine nitrogen. |

| N-CH₂-CH₂-F | 4.5 - 5.0 | Triplet of triplets | J(H,H) ≈ 5-7, J(H,F) ≈ 45-50 | Methylene group attached to fluorine, significantly deshielded by the electronegative fluorine atom and coupled to it. |

| NH₃⁺ (at C4) | 8.0 - 9.0 | Broad singlet | Protons on the primary ammonium group, often broad and exchangeable. | |

| NH⁺ (piperidine ring) | 9.0 - 10.0 | Broad singlet | Proton on the tertiary ammonium group of the piperidine ring, often broad and exchangeable. |

B. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Piperidine C2, C6 | 50 - 55 | Carbons alpha to the protonated piperidine nitrogen are deshielded. |

| Piperidine C3, C5 | 25 - 30 | Methylene carbons on the piperidine ring. |

| Piperidine C4 | 45 - 50 | Methine carbon attached to the ammonium group. |

| N-CH₂-CH₂-F | 55 - 60 | Methylene carbon attached to the piperidine nitrogen. |

| N-CH₂-CH₂-F | 78 - 83 (doublet) | Methylene carbon attached to fluorine, showing a large one-bond C-F coupling (¹JCF ≈ 170-200 Hz). |

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect the chemical shifts and the observation of exchangeable protons.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish H-H correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range H-C correlations, which is invaluable for confirming the overall structure.

-

Diagram 1: NMR Experimental Workflow

Caption: Workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

A. Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the ammonium groups and the C-F bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Ammonium) | 3200 - 2700 | Strong, Broad | Stretching vibrations of the N-H bonds in the primary (NH₃⁺) and tertiary (NH⁺) ammonium groups. This broad envelope is characteristic of amine salts[1]. |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium | Stretching vibrations of the C-H bonds in the piperidine ring and the ethyl chain. |

| N-H Bend (Ammonium) | 1620 - 1500 | Medium | Bending vibrations of the N-H bonds in the primary ammonium group. Primary amine salts typically show two bands in this region[1]. |

| C-F Stretch | 1100 - 1000 | Strong | The C-F stretching vibration is typically a strong and characteristic absorption[2]. |

| C-N Stretch | 1250 - 1020 | Medium | Stretching vibrations of the C-N bonds. |

B. Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This is a common method for solid samples.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Diagram 2: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopy analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

A. Predicted Mass Spectral Data

For this compound, Electrospray Ionization (ESI) is the preferred method due to the compound's polar and salt nature. We would expect to observe the protonated molecule of the free base.

-

Molecular Formula (Free Base): C₇H₁₅FN₂

-

Exact Mass (Free Base): 146.1219 Da

-

Expected [M+H]⁺: 147.1292 Da

B. Predicted Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide structural information. The fragmentation of cyclic amines is often characterized by alpha-cleavage and ring-opening pathways[3][4].

Table 4: Predicted Key Fragment Ions in ESI-MS/MS

| m/z | Proposed Fragment Structure/Loss | Rationale |

| 127 | [M+H - HF]⁺ | Loss of hydrogen fluoride is a common fragmentation pathway for fluoro-containing compounds. |

| 101 | [M+H - CH₂CHF]⁺ | Alpha-cleavage with loss of the fluoroethyl radical, followed by rearrangement. |

| 84 | [Piperidine ring fragment]⁺ | Cleavage of the N-ethyl bond. |

| 70 | [C₄H₈N]⁺ | Ring opening and subsequent fragmentation of the piperidine ring. |

C. Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion or LC-MS:

-

Direct Infusion: The sample solution is directly infused into the mass spectrometer's ion source. This is a quick method for obtaining a mass spectrum.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The sample is first separated by HPLC and then introduced into the mass spectrometer. This is useful for analyzing the purity of the sample and separating it from any impurities.

-

-

Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Diagram 3: Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data and methodologies outlined in this guide serve as a robust framework for researchers in the synthesis, characterization, and application of this and related compounds. By understanding the principles behind the spectroscopic techniques and the expected spectral features, scientists can confidently verify the identity and purity of their materials, a critical step in the drug discovery and development pipeline.

References

-

Wikipedia. Carbon–fluorine bond. [Link]

- Dudley, D. F., & Williams, D. H. (1972). Infrared band intensities in ammonium hydroxide and ammonium salts. Journal of the Optical Society of America, 62(9), 1079-1083.

-

Future4200. Chapter 11 - Amines. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

JOVE. Mass Spectrometry of Amines. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. [Link]

Sources

An In-depth Technical Guide to the Purity and Stability of 1-(2-Fluoroethyl)piperidin-4-amine Dihydrochloride

Introduction

1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride is a substituted piperidine derivative of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its purity and stability profile is paramount to ensure safety, efficacy, and regulatory compliance. This guide provides a comprehensive technical overview of the critical aspects of purity and stability for this compound, offering insights into its synthesis, purification, analytical characterization, and potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of analytical methods and stability studies.

| Property | Value | Source |

| Molecular Formula | C7H17Cl2FN2 | [1] |

| Molecular Weight | 219.13 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[2] | [2] |

Synthesis and Purification

The synthetic route to this compound typically involves the N-alkylation of a protected 4-aminopiperidine derivative, followed by deprotection and salt formation. A plausible synthetic pathway is outlined below. The purity of the final compound is highly dependent on the quality of starting materials and the effectiveness of the purification steps.

General Synthetic Approach

A common method for the synthesis of N-substituted piperidines is through reductive amination or direct N-alkylation. The synthesis of fluorinated piperidines can be achieved through various methods, including the hydrogenation of fluorinated pyridine precursors.[3]

A likely synthetic route for 1-(2-Fluoroethyl)piperidin-4-amine involves the reaction of a suitable 4-aminopiperidine precursor with a 2-fluoroethylating agent.

Purification Strategies

The purification of the dihydrochloride salt is crucial to remove process-related impurities.

-

Recrystallization: This is a primary method for purifying solid amine hydrochlorides. The choice of solvent is critical; often, a solvent in which the hydrochloride salt is sparingly soluble at room temperature but soluble at elevated temperatures is used. Alcohols like ethanol or isopropanol are common choices.[4]

-

Solvent Washing/Trituration: Washing the crude hydrochloride salt with a non-polar organic solvent such as diethyl ether or ethyl acetate can effectively remove non-polar impurities.[4]

-

Conversion to Free Base and Back to Salt: In cases of significant impurities, the hydrochloride salt can be neutralized to the free base with a suitable base (e.g., NaOH). The free base, being more soluble in organic solvents, can be extracted and purified (e.g., by column chromatography). Subsequently, the pure free base is re-converted to the hydrochloride salt by treatment with HCl.[1][5]

Purity Assessment: A Multi-faceted Approach

A combination of analytical techniques is necessary to comprehensively assess the purity of this compound and to identify and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and stability-indicating assays.[6] Due to the lack of a strong chromophore in the target molecule, derivatization is often required for sensitive UV detection.[7]

Experimental Protocol: A Proposed Stability-Indicating HPLC Method

-

Derivatization Agent: 9-fluorenylmethyl chloroformate (FMOC-Cl) is a suitable choice for derivatizing primary and secondary amines, providing a fluorescent derivative for sensitive detection.[7]

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Add a borate buffer to adjust the pH to approximately 8.5.

-

Add a solution of FMOC-Cl in acetonitrile and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).

-

Quench the reaction with an excess of a primary amine (e.g., glycine) to react with the remaining FMOC-Cl.

-

-

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation of the derivatized amine. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for amines. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 20 minutes | To elute both the main compound and potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm) | Provides high sensitivity for the FMOC-derivatized analyte. |

Gas Chromatography (GC)

For volatile impurities, GC can be a valuable tool. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and its impurities.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation and can also be used for purity assessment by identifying signals corresponding to impurities. The chemical shifts in the NMR spectrum of piperidine derivatives are sensitive to the conformation of the ring.[8][9]

Mass Spectrometry (MS)

MS, particularly when coupled with HPLC (LC-MS), is a powerful tool for identifying unknown impurities and degradation products by providing molecular weight information.[10] The fragmentation patterns of piperidine derivatives in MS can yield valuable structural information. Common fragmentation pathways include α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[10][11]

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is critical for determining appropriate storage conditions and shelf-life. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13]

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized:

-

Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.

-

Hofmann Elimination: Under basic conditions, the quaternary ammonium salt (if formed) could undergo Hofmann elimination.

-

Degradation involving the Fluoroethyl Group: The C-F bond is generally stable, but under harsh conditions, elimination of HF or substitution of the fluorine atom could occur.

-

Thermal Degradation: At elevated temperatures, complex degradation reactions may occur.

Forced Degradation Study Protocol

A systematic forced degradation study should be conducted to investigate the stability of the molecule under various stress conditions.[14]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. |

| Base Hydrolysis | Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours. |

| Oxidative Degradation | Mix the stock solution with 3% H₂O₂ and keep at room temperature for 8 hours. |

| Thermal Degradation | Store a solid sample and a solution sample in an oven at 80°C for 48 hours. |

| Photolytic Degradation | Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. |

-

Sample Analysis:

-

At specified time points, withdraw samples.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

-

Utilize LC-MS to identify the major degradation products.

-

Proper Storage and Handling

Based on available safety data and the chemical nature of the compound, the following storage and handling procedures are recommended:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to minimize degradation.[2]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[7]

Conclusion

A thorough understanding and control of the purity and stability of this compound are fundamental for its successful application in research and drug development. This guide has outlined a comprehensive approach, grounded in established scientific principles, for the characterization of this important molecule. By implementing robust analytical methods and conducting systematic stability studies, researchers can ensure the quality and reliability of their work, ultimately contributing to the development of safe and effective new therapies.

References

- Benchchem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- Santagati, M. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-1111.

- ChemicalBook. (n.d.). This compound.

- Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine.

- PubMed. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Santagati, N. A., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 29(6), 1105-11.

- Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.

- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Washington, DC: U.S.

- ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Spielberger, G. (1960). U.S. Patent No. 2,922,818. Washington, DC: U.S.

- Simon, P., & Lemacon, C. (1987). Determination of aliphatic primary and secondary amines and polyamines in air by high-performance liquid chromatography. Analytical Chemistry, 59(3), 480-484.

- Synblock. (n.d.). (3S)-1-(2-fluoroethyl)piperidin-3-amine;dihydrochloride.

- Wikipedia. (n.d.). Piperidine.

- Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- PubMed. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry.

- Supporting Information. (n.d.).

- R Discovery. (1991).

- Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.

- YouTube. (2022).

- ResearchGate. (n.d.).

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- ACS Publications. (n.d.). Stability of Structurally Varied Aqueous Amines for CO2 Capture.

- Quest Journals. (2023).

- ResearchGate. (2017).

- ScienceDirect. (2003). Recent advances in the synthesis of piperidones and piperidines.

- BioProcess International. (n.d.).

- International Journal of Applied Pharmaceutics. (2023).

- MedCrave online. (2016).

- Pharmaguideline. (n.d.).

- Semantic Scholar. (2016).

- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.

- PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

Sources

- 1. echemi.com [echemi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Piperidine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Rising Prominence of Fluorinated Piperidine Amines: A Technical Guide to Unlocking Their Therapeutic Potential

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities of fluorinated piperidine amines, a class of compounds demonstrating immense therapeutic promise. We will delve into the nuanced interplay between fluorination and the privileged piperidine framework, examining how this synergy modulates physicochemical properties and enhances biological efficacy. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and evaluation of these potent molecules across various therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.

The Power of Two: Fluorine and the Piperidine Scaffold

The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, prized for its conformational flexibility and ability to present substituents in precise three-dimensional orientations.[1] This structural versatility allows for fine-tuning of interactions with a multitude of biological targets. When combined with fluorine, the most electronegative of elements, a powerful synergy emerges.

The introduction of fluorine can profoundly alter a molecule's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to oxidative metabolism, often increasing a drug's half-life.[2]

-

Lipophilicity and Permeability: Fluorine substitution can enhance lipophilicity, which may improve a molecule's ability to cross biological membranes, including the blood-brain barrier—a critical attribute for CNS-acting drugs.[3]

-

Binding Affinity and Selectivity: The high electronegativity of fluorine can modulate the electronic distribution within a molecule, leading to stronger and more selective interactions with target proteins.[4]

-

pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH and thereby affecting receptor binding and cell permeability.[2][5]

-

Conformational Control: Strategic fluorination can influence the conformational preferences of the piperidine ring, potentially locking the molecule into a more biologically active conformation.[6]

This confluence of beneficial properties has propelled the investigation of fluorinated piperidine amines to the forefront of drug discovery.

Biological Activities and Therapeutic Applications

Central Nervous System (CNS) Activity

Fluorinated piperidine amines have shown significant promise as modulators of CNS targets, particularly in the context of neuropsychiatric and neurodegenerative disorders.

2.1.1. Dopamine Transporter (DAT) Inhibition

The dopamine transporter is a critical regulator of dopaminergic signaling and a key target for drugs used to treat conditions like ADHD, depression, and substance use disorders.[1] Fluorinated piperidine derivatives have emerged as potent and selective DAT inhibitors. For instance, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) have been synthesized where the piperazine ring is replaced with a piperidine scaffold. Several of these compounds exhibit high affinity for DAT, with some demonstrating up to 500-fold selectivity over the serotonin transporter (SERT).[7] The presence of electron-withdrawing groups, such as fluorine, on the N-benzyl substituent is often beneficial for DAT binding.[7]

A series of fluoroethoxy-1,4-diphenethylpiperidine derivatives have also been developed as potent inhibitors of dopamine uptake at the vesicular monoamine transporter-2 (VMAT2), with Ki values in the nanomolar range.[8][9] One lead compound from this series, 15b , displayed high affinity and over 60-fold selectivity for VMAT2 over DAT, SERT, and the hERG channel.[8]

Table 1: Binding Affinities (Ki) of Select Fluorinated Piperidine Derivatives for Monoamine Transporters

| Compound | Target | Ki (µM) | Reference |

| 15d | VMAT2 | 0.014 | [8][9] |

| 15d | DAT | >1.0 | [8][9] |

| 15d | SERT | 0.070 | [8][9] |

| 15b | VMAT2 | 0.073 | [8] |

| S,S-(-)-19a | DAT | 0.0113 | [10] |

2.1.2. Signaling Pathways

The inhibition of DAT by fluorinated piperidine amines leads to an increase in extracellular dopamine levels in the synapse. This elevated dopamine prolongs the activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors (GPCRs). Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate downstream targets, including transcription factors like CREB, resulting in altered gene expression.

References

- 1. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Fluoroethyl Group in Modern Piperidine-Based Drug Discovery

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is one of the most ubiquitous and valuable building blocks in the pharmaceutical industry, forming the core of numerous approved drugs. Its versatility, however, often necessitates fine-tuning of its physicochemical and pharmacological properties to achieve desired therapeutic profiles. Strategic fluorination, particularly the introduction of a fluoroethyl group, has emerged as a powerful tactic in medicinal chemistry to overcome common drug development hurdles. This guide provides a comprehensive analysis of the multifaceted role of the N-fluoroethyl moiety in piperidine derivatives, elucidating its profound impact on basicity (pKa), lipophilicity (logP), metabolic stability, and receptor binding affinity. Through a synthesis of established principles, case studies, and field-proven experimental protocols, this document serves as a technical resource for scientists seeking to rationally design and optimize the next generation of piperidine-based therapeutics.

Introduction: The Piperidine Scaffold and the Rationale for Fluoroalkylation

Piperidine-containing compounds are integral to modern medicine, with thousands of publications underscoring their importance. This six-membered nitrogen heterocycle is a privileged structure found in over twenty classes of pharmaceuticals, particularly those targeting the central nervous system (CNS). Its success stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate lipophilicity, solubility, and hydrogen bonding capacity, thereby influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

However, the parent piperidine ring and its simple alkylated derivatives often present challenges. The nitrogen atom's basicity can lead to undesirable hERG channel interactions or rapid metabolism. Simple alkyl groups, such as an N-ethyl group, are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.

To address these liabilities, medicinal chemists have increasingly turned to fluorine. The introduction of fluorine can profoundly alter a molecule's properties in several ways:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol for sp³ C) and resistant to oxidative metabolism.

-

Basicity (pKa) Modulation: Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect, which can lower the pKa of nearby basic amines.

-

Lipophilicity Tuning: Fluorination can increase a molecule's lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration.

-

Conformational Control: The steric and electronic properties of fluorine can influence the conformational preferences of a molecule, locking it into a more biologically active shape.

The N-(2-fluoroethyl) group, in particular, offers a nuanced approach, acting as a bioisosteric replacement for the common N-ethyl group. It provides a strategic balance of these effects, making it a highly valuable moiety for optimizing piperidine-based drug candidates.

Physicochemical Impact of the N-Fluoroethyl Group

From a drug design perspective, the decision to introduce a fluoroethyl group is primarily driven by the need to predictably modulate key physicochemical parameters. The substitution of a single hydrogen with fluorine on the terminal methyl of an N-ethyl group creates a cascade of electronic and steric changes.

Modulation of Basicity (pKa)

The most significant and predictable effect of the 2-fluoroethyl group is the reduction of the piperidine nitrogen's basicity. The strong electron-withdrawing nature of the fluorine atom, transmitted through the two-carbon chain, decreases the electron density on the nitrogen, making its lone pair less available for protonation.

This reduction in pKa is a critical tool for medicinal chemists. Many CNS drugs are basic amines, and excessively high basicity can lead to sequestration in acidic lysosomes and off-target effects, such as hERG channel binding, which poses a risk for cardiac toxicity. By lowering the pKa, the fluoroethyl group can mitigate these risks while maintaining sufficient basicity for aqueous solubility and target engagement. Studies on various N-alkyl-piperidines have shown that the basicity modulation by fluorine is additive and attenuates exponentially with distance.

| Compound | Substituent | Predicted/Reported pKa | Effect |

| N-Ethylpiperidine | -CH₂CH₃ | ~10.4 | Reference Basicity |

| N-(2-Fluoroethyl)piperidine | -CH₂CH₂F | ~8.8 - 9.2 | Significant pKa reduction |

Table 1: Comparison of pKa values for N-substituted piperidines. The introduction of the 2-fluoroethyl group typically lowers the pKa by 1.2-1.6 units compared to the non-fluorinated ethyl analog.

Impact on Lipophilicity (logP/logD)

Lipophilicity is a crucial parameter that governs a drug's ability to cross biological membranes, its solubility, and its binding to plasma proteins. The effect of the fluoroethyl group on lipophilicity is more complex than its effect on pKa.

While a single fluorine substitution often slightly increases the partition coefficient (logP) of a neutral molecule, the dominant factor for a basic amine at physiological pH (7.4) is the distribution coefficient (logD). Because the fluoroethyl group lowers the pKa, a larger fraction of the piperidine derivative will exist in its neutral, more lipophilic form at pH 7.4 compared to its more basic ethyl counterpart. This can lead to an overall increase in logD₇.₄, even if the intrinsic lipophilicity (logP) is only modestly affected. This enhanced lipophilicity can be advantageous for improving penetration across the blood-brain barrier.

Pharmacological Consequences and Structure-Activity Relationships (SAR)

The physicochemical changes induced by the fluoroethyl group translate directly into altered pharmacological properties. These modifications can enhance potency, improve metabolic stability, and refine the overall pharmacokinetic profile of a drug candidate.

Enhanced Metabolic Stability

A primary driver for incorporating a fluoroethyl group is to block metabolic "soft spots." The N-ethyl group is susceptible to CYP450-mediated oxidation at either the α- or β-carbon, leading to N-dealkylation or the formation of alcohol metabolites, respectively. These metabolic pathways often result in rapid inactivation and clearance of the drug.

The C-F bond is highly resistant to enzymatic attack. By replacing a C-H bond with a C-F bond on the terminal carbon of the ethyl group, the primary route of β-carbon hydroxylation is effectively blocked. This forces metabolism to proceed through slower, alternative pathways, thereby increasing the drug's half-life and systemic exposure. This metabolic blocking strategy is a cornerstone of modern medicinal chemistry.

Caption: Metabolic blocking effect of the fluoroethyl group.

Receptor Binding and Potency

The introduction of a fluoroethyl group can also directly influence a drug's interaction with its biological target. The highly polarized C-F bond can participate in favorable dipole-dipole or electrostatic interactions within a protein binding pocket. In some cases, fluorine can act as a hydrogen bond acceptor, further anchoring the ligand to the receptor.

For example, in the development of ligands for sigma (σ) receptors, which are implicated in psychiatric disorders, the N-(2-fluoroethyl)piperidine moiety has been successfully employed. The PET radioligand [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) is a potent σ₁ receptor agonist, demonstrating that the fluoroethyl group is well-tolerated and contributes to high-affinity binding. The precise electronic and conformational effects can fine-tune the fit of the molecule into the binding site, potentially increasing both potency and selectivity.

An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride: A Strategic Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most prevalent N-heterocyclic scaffolds, integral to the structure of countless approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for achieving potent and selective interactions with biological targets. The strategic incorporation of fluorine into these scaffolds has emerged as a powerful tactic in drug design.[3][4] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.